

Application Notes and Protocols for Subculturing Saos-2 Cells

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Compound of Interest

Compound Name: SAHO2

Cat. No.: B12373451

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Introduction

The Saos-2 cell line, derived from an 11-year-old female Caucasian with osteosarcoma, is a widely utilized model in cancer research and drug development.^{[1][2]} These adherent, epithelial-like cells are instrumental in studying osteoblastic differentiation and bone-related pathologies.^{[1][2]} This document provides a comprehensive, step-by-step guide for the successful subculturing of Saos-2 cells, ensuring their continued viability and optimal performance in experimental settings.

Cell Line Characteristics

Saos-2 cells were established in 1973 and exhibit several key osteoblastic features.^{[1][2]} They are characterized by their adherent nature and epithelial-like morphology.^[3] These cells are designated as Biosafety Level 1.^{[2][3]}

Quantitative Data Summary

For consistent and reproducible results, key quantitative parameters for Saos-2 cell culture are summarized in the table below.

Parameter	Value	Source
Seeding Density	1 x 10 ⁴ cells/cm ²	[4] [5]
Split Ratio	1:2 to 1:4	[2] [4] [5]
Population Doubling Time	35 - 48 hours	[4] [5] [6]
Medium Renewal	2 to 3 times per week	[2] [3] [4]

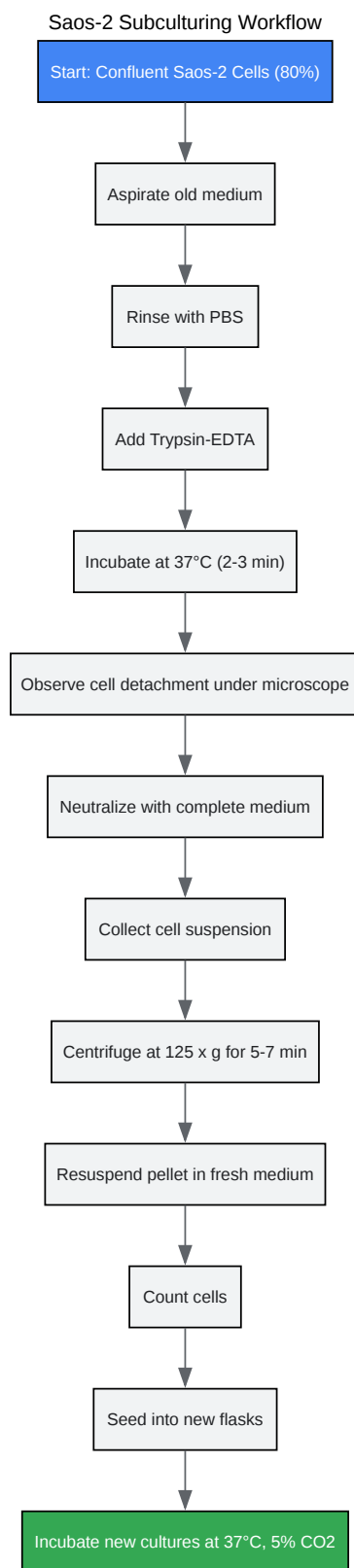
Experimental Protocols

Required Materials

- Saos-2 cells (e.g., ATCC HTB-85)
- Complete Growth Medium:
 - McCoy's 5A Medium[\[3\]](#)[\[7\]](#)
 - Fetal Bovine Serum (FBS), 15%[\[3\]](#)[\[7\]](#)
 - Penicillin/Streptomycin (1%) (Optional)[\[3\]](#)[\[7\]](#)
 - Alternative Medium: DMEM/F-12 (1:1) with 5% FBS and 1% Penicillin/Streptomycin[\[5\]](#)
- Phosphate-Buffered Saline (PBS), without calcium and magnesium
- Trypsin-EDTA (0.25% Trypsin, 0.03% EDTA)
- Sterile cell culture flasks (T-25 or T-75)
- Sterile serological pipettes
- Sterile conical tubes (15 mL and 50 mL)
- Incubator (37°C, 5% CO₂)
- Biological safety cabinet

- Inverted microscope
- Centrifuge
- Hemocytometer or automated cell counter
- Water bath (37°C)

Subculturing Workflow Diagram



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Caption: Workflow for the subculturing of Saos-2 cells.

Step-by-Step Subculturing Protocol

This protocol is for a T-75 flask. Adjust volumes accordingly for different-sized culture vessels.

- **Preparation:** Pre-warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.
- **Observation:** Examine the Saos-2 cell culture under an inverted microscope to ensure they are healthy and have reached approximately 80% confluency.
- **Aspiration:** Working in a biological safety cabinet, carefully aspirate the old culture medium from the flask.
- **Washing:** Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum, which can inhibit trypsin activity.[\[3\]](#)[\[8\]](#) Aspirate the PBS.
- **Detachment:** Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.[\[5\]](#)
- **Incubation:** Incubate the flask at 37°C for 2-3 minutes.[\[3\]](#) Monitor the cells under the microscope. The cells are ready for the next step when they appear rounded and detached. Gently tap the side of the flask to aid detachment.[\[5\]](#)
- **Neutralization:** Once the cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.
- **Cell Collection:** Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a sterile 15 mL conical tube.
- **Centrifugation:** Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
- **Resuspension:** Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- **Cell Counting:** Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

- Seeding: Dilute the cell suspension to the desired seeding density (e.g., 1×10^4 cells/cm²) and dispense the appropriate volume into new, labeled culture flasks containing fresh, pre-warmed complete growth medium.
- Incubation: Place the newly seeded flasks in an incubator at 37°C with 5% CO₂.

Thawing Protocol for Cryopreserved Cells

- Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath for a maximum of 2 minutes, ensuring the cap remains above the water level.[\[5\]](#)
- Decontamination: Wipe the exterior of the vial with 70% ethanol.[\[5\]](#)
- Transfer: In a biological safety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[\[3\]](#)
- Centrifugation: Centrifuge the cells at 125 x g for 5-7 minutes.[\[5\]](#)
- Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to an appropriately sized culture flask.
- Incubation: Place the flask in an incubator at 37°C with 5% CO₂. Change the medium after 24 hours to remove any remaining cryoprotectant.

Troubleshooting

If Saos-2 cells are difficult to detach, consider the following:

- Ensure the trypsin solution is fresh and active.[\[8\]](#)
- Completely remove all traces of serum by thoroughly rinsing with PBS before adding trypsin.[\[8\]](#)
- Ensure the trypsin is pre-warmed to 37°C for optimal enzymatic activity.[\[5\]](#)
- Avoid letting the cells become over-confluent, as this can make them more resistant to trypsinization.[\[8\]](#)

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